1-(1,4-Diphenylbutan-2-yl)piperazine
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Overview
Description
1-(1,4-Diphenylbutan-2-yl)piperazine is a compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in various therapeutic agents due to their structural versatility and ability to interact with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-diphenylbutan-2-yl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale cyclization reactions, parallel solid-phase synthesis, and photocatalytic synthesis . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1,4-Diphenylbutan-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(1,4-Diphenylbutan-2-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1,4-diphenylbutan-2-yl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter transporters and receptors. It may act as an inhibitor or modulator of these targets, affecting various biochemical pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3-chlorophenyl)piperazine: Known for its psychoactive properties.
1-(2,3-dihydro-1H-inden-2-yl)piperazine: Studied for its potential antidepressant effects.
1-(4-methylphenyl)piperazine: Investigated for its use in treating anxiety and depression.
Uniqueness: 1-(1,4-Diphenylbutan-2-yl)piperazine stands out due to its unique structural features, which allow it to interact with a wide range of biological targets. Its versatility in chemical reactions and potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C20H26N2 |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-(1,4-diphenylbutan-2-yl)piperazine |
InChI |
InChI=1S/C20H26N2/c1-3-7-18(8-4-1)11-12-20(22-15-13-21-14-16-22)17-19-9-5-2-6-10-19/h1-10,20-21H,11-17H2 |
InChI Key |
OGFNNMZMCOBWPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(CCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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